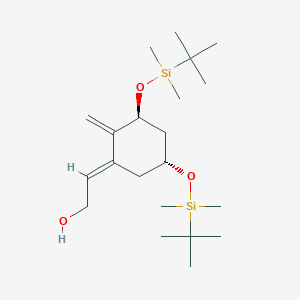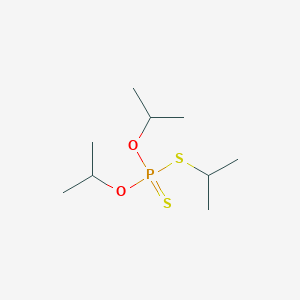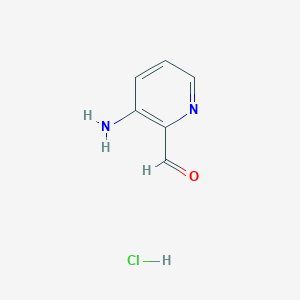
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of the amino compound are protected using fluorenylmethoxycarbonyl chloride.
Continuous esterification: The protected amino acid is continuously esterified in a reactor.
Salt formation: The ester is then converted to its hydrochloride salt in a controlled environment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The fluorenylmethoxycarbonyl group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Major Products
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Free Amino Compound: Obtained after deprotection of the fluorenylmethoxycarbonyl group.
Scientific Research Applications
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is widely used in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Biological Studies: It serves as a building block for the synthesis of biologically active peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Employed in the large-scale synthesis of peptides for research and pharmaceutical purposes.
Mechanism of Action
The compound acts primarily as a protected amino acid derivative. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- **(S)-tert-butyl 6-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride .
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid .
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid .
Uniqueness
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is unique due to its specific structure, which includes an ethyl ester and a fluorenylmethoxycarbonyl-protected amino group. This combination makes it particularly useful in peptide synthesis, offering stability and ease of deprotection.
Properties
Molecular Formula |
C23H29ClN2O4 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-2-28-22(26)21(13-7-8-14-24)25-23(27)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,2,7-8,13-15,24H2,1H3,(H,25,27);1H/t21-;/m0./s1 |
InChI Key |
LGNYKQKQRJWCMA-BOXHHOBZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)
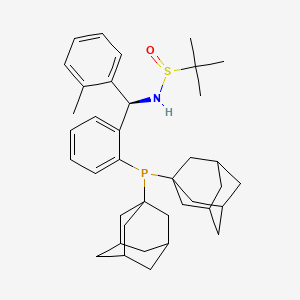

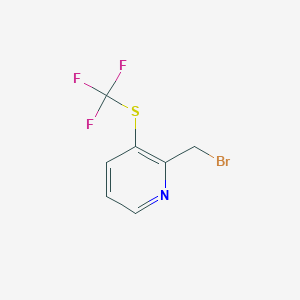

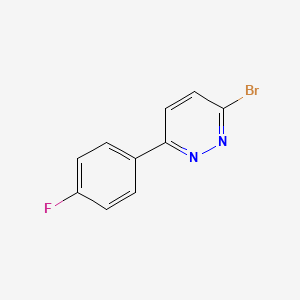
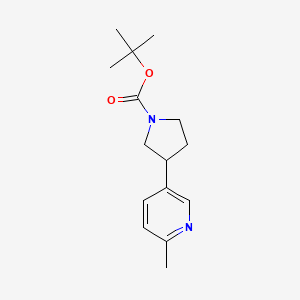

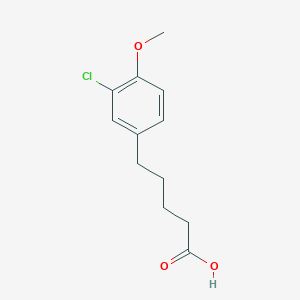
![Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate](/img/structure/B13659811.png)
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)
